tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
CAS No.: 1338091-30-7
Cat. No.: VC11483917
Molecular Formula: C12H14FNO3
Molecular Weight: 239.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338091-30-7 |
|---|---|
| Molecular Formula | C12H14FNO3 |
| Molecular Weight | 239.24 g/mol |
| IUPAC Name | tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H14FNO3/c1-12(2,3)17-10(16)7-9(15)11-8(13)5-4-6-14-11/h4-6H,7H2,1-3H3 |
| Standard InChI Key | DTYQZQJXVOCVOP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)C1=C(C=CC=N1)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate belongs to the class of β-keto esters, combining a fluorinated pyridine ring with a tert-butyl ester group. The IUPAC name reflects its structure: a pyridine ring substituted with fluorine at the 3-position and a 3-oxopropanoate group at the 2-position, esterified with tert-butanol. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1338091-30-7 |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| SMILES | CC(C)(C)OC(=O)CC(=O)C1=C(C=CC=N1)F |
| InChI Key | DTYQZQJXVOCVOP-UHFFFAOYSA-N |
| Purity | ≥95% |
The fluorine atom at the pyridine’s 3-position introduces electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The tert-butyl group enhances steric protection of the ester, improving stability during synthetic manipulations.
Spectroscopic and Chromatographic Data
Structural confirmation of this compound relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): H and C NMR spectra resolve the tert-butyl singlet (~1.48 ppm), keto-proton environments (~3.5–4.0 ppm), and fluoropyridine aromatic signals.
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High-Performance Liquid Chromatography (HPLC): Used to verify purity (≥95%), with retention times dependent on mobile phase composition.
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Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 239.24 [M+H]⁺.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step strategies to introduce the fluoropyridine and β-keto ester functionalities. A common approach includes:
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Esterification: Condensation of 3-fluoropyridine-2-carboxylic acid with tert-butanol under acidic or coupling conditions.
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Keto-Ester Formation: Claisen condensation between ethyl 3-fluoropyridine-2-acetate and tert-butyl acetate, followed by purification.
While specific reaction conditions are proprietary, analogous routes for similar tert-butyl esters employ reagents like N,N,N',N'-tetramethylethylenediamine (TMEDA) and n-butyllithium to deprotonate intermediates, facilitating carboxylation or alkylation . For example, lithiation of pyridine derivatives at low temperatures (-78°C) followed by quenching with carbon dioxide or electrophiles is a documented strategy .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring fluorine substitution at the pyridine’s 3-position requires careful control of reaction parameters.
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Stability of β-Keto Ester: The tert-butyl group mitigates hydrolysis, but acidic or basic conditions may still degrade the compound.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
This compound’s primary application lies in constructing pharmacophores for drug candidates. The fluoropyridine moiety is prevalent in kinase inhibitors, antiviral agents, and anticancer drugs due to its ability to enhance binding affinity and metabolic stability. For instance:
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Kinase Inhibitors: Fluoropyridines improve selectivity for ATP-binding pockets in kinases.
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Antiviral Agents: The electron-deficient ring interacts with viral protease active sites.
Case Studies
While specific derivatives of tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate are proprietary, structurally related compounds demonstrate:
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Antiproliferative Activity: Fluoropyridine-based inhibitors of EGFR (epidermal growth factor receptor) show nanomolar IC₅₀ values.
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Improved Pharmacokinetics: Fluorine’s electronegativity reduces cytochrome P450-mediated metabolism, prolonging half-life.
Characterization and Quality Control
Analytical Methods
Rigorous quality control ensures batch consistency and compliance with research standards:
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Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity.
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Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting points and polymorphic forms.
Stability Profiling
Stability studies under accelerated conditions (40°C/75% RH) reveal no significant degradation over 6 months when stored in airtight containers.
Future Perspectives
Expanding Synthetic Utility
Future research may explore:
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Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral β-keto esters.
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Click Chemistry Applications: Azide-alkyne cycloadditions to diversify the pyridine scaffold.
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